N-[1-(4-acetylphenyl)ethyl]acetamide

Catalog No.
S12787785
CAS No.
M.F
C12H15NO2
M. Wt
205.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[1-(4-acetylphenyl)ethyl]acetamide

Product Name

N-[1-(4-acetylphenyl)ethyl]acetamide

IUPAC Name

N-[1-(4-acetylphenyl)ethyl]acetamide

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

InChI

InChI=1S/C12H15NO2/c1-8(13-10(3)15)11-4-6-12(7-5-11)9(2)14/h4-8H,1-3H3,(H,13,15)

InChI Key

RZAWAOKACCQVTF-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)C(=O)C)NC(=O)C

N-[1-(4-acetylphenyl)ethyl]acetamide, also known as N-[(1R)-1-(4-acetylphenyl)ethyl]acetamide, is a chemical compound characterized by the molecular formula C₁₂H₁₅NO₂ and a molecular weight of approximately 205.25 g/mol. This compound features an acetamide functional group attached to a phenyl ring that is further substituted with an acetyl group. The structure can be represented by the following SMILES notation: C[C@@H](NC(=O)C)c1ccc(cc1)C(=O)C .

Typical of amides and ketones. Key reactions include:

  • Formation of Amides: It can be synthesized through the reaction of an amine with a carboxylic acid derivative, leading to the formation of the amide bond.
  • Hydrolysis: Under acidic or basic conditions, it may hydrolyze to yield the corresponding carboxylic acid and amine.
  • Acetylation Reactions: The compound can undergo further acetylation, resulting in more complex derivatives.

The synthesis of N-[1-(4-acetylphenyl)ethyl]acetamide can be achieved through several methods:

  • Direct Acetylation: Reacting 4-acetylphenyl ethylamine with acetic anhydride or acetyl chloride under controlled conditions.
  • Claisen-Schmidt Condensation: Utilizing a base to condense an appropriate aldehyde with an acetophenone derivative to form the desired product .
  • Palladium-Catalyzed Reactions: Employing palladium catalysts in conjunction with other reagents for more complex synthetic routes .

Interaction studies involving N-[1-(4-acetylphenyl)ethyl]acetamide focus on its biological effects and mechanisms of action. Notably, its role in modulating cytokine production suggests potential interactions with immune system pathways. Further research is needed to elucidate specific receptor interactions and cellular mechanisms.

Several compounds share structural similarities with N-[1-(4-acetylphenyl)ethyl]acetamide. Here’s a comparison highlighting its uniqueness:

Compound NameCAS NumberSimilarity IndexUnique Features
N-(4-Acetylphenyl)acetamide2719-21-30.98Lacks the ethyl group; simpler structure
N-(3,5-Diacetylphenyl)acetamide87533-50-40.98Contains two acetyl groups; enhanced reactivity
N,N'-(Carbonylbis(4,1-phenylene))diacetamide50296-99-60.98Contains a carbonyl bis structure; different reactivity profile
N-(4-Propionylphenyl)acetamide16960-49-90.93Propionyl instead of acetyl; alters biological activity
N-(4-Acetylphenyl)propionamide7470-51-10.93Propionamide changes functional properties

N-[1-(4-acetylphenyl)ethyl]acetamide stands out due to its specific ethylene bridge and acetamide functionality, which may influence its biological activity compared to these similar compounds.

Multi-Step Organic Synthesis Pathways

The synthesis of N-[1-(4-acetylphenyl)ethyl]acetamide represents a significant challenge in organic chemistry due to its complex molecular architecture featuring both acetyl and acetamide functional groups [2]. The compound, with molecular formula C₁₂H₁₅NO₂ and molecular weight 205.25 g/mol, requires careful synthetic planning to achieve the desired substitution pattern while maintaining structural integrity [2] [3].

Amidation Reaction Mechanisms Using Acetylating Agents

The formation of the acetamide functionality in N-[1-(4-acetylphenyl)ethyl]acetamide involves nucleophilic acyl substitution mechanisms where acetylating agents react with amine substrates [6] [33]. Direct acetylation represents the most straightforward approach, utilizing acetic anhydride or acetyl chloride under controlled conditions [6].

Acetic Anhydride Method

The reaction with acetic anhydride proceeds through a nucleophilic addition-elimination mechanism [6]. The nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetic anhydride [6] [33]. This process requires the presence of a base such as pyridine or triethylamine to neutralize the acetic acid byproduct and drive the reaction to completion [6] [18].

The mechanism involves initial formation of a tetrahedral intermediate, followed by elimination of acetate ion to form the desired acetamide product [6] [33]. Optimal reaction conditions typically employ temperatures between 0-20°C with reaction times of 2-4 hours, achieving yields of 80-90% [6].

Acetyl Chloride Method

Acetyl chloride provides an alternative acetylating agent with enhanced reactivity compared to acetic anhydride [6] [18]. The reaction mechanism follows similar pathways but proceeds more rapidly due to the superior leaving group ability of chloride ion [6]. This method requires careful temperature control to prevent side reactions and typically achieves yields of 85-95% within 1-3 hours [6] [33].

Carbodiimide-Mediated Amidation

Advanced amidation protocols employ carbodiimide coupling reagents such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDCI) in combination with 1-hydroxybenzotriazole (HOBt) [35]. These reactions proceed through formation of activated O-acylisourea intermediates that react with amine nucleophiles to form amide bonds [35]. The rate-determining step involves reaction between the carboxylic acid and EDCI to generate the corresponding O-acylisourea [35].

Mechanism TypeAcylating AgentTypical ConditionsYield Range (%)Reaction Time
Direct AcetylationAcetic anhydride/Acetyl chloridePyridine/Et₃N, RT-80°C85-951-6 hours
Acetic Anhydride MethodAcetic anhydridePyridine base, 0-20°C80-902-4 hours
Acetyl Chloride MethodAcetyl chlorideBase, 0-20°C85-951-3 hours
Carbodiimide-MediatedEDCI + HOBtNMP, 20°C, pH controlled70-902-8 hours

Friedel-Crafts Acylation in Aryl Group Functionalization

Friedel-Crafts acylation serves as a critical methodology for introducing the acetyl group onto the aromatic ring of the phenyl precursor [7] . This electrophilic aromatic substitution reaction employs acyl chlorides or acid anhydrides in the presence of Lewis acid catalysts to achieve regioselective acylation [7] [45].

Mechanism and Catalyst Systems

The reaction proceeds through formation of an acylium ion intermediate generated by coordination of the Lewis acid catalyst with the carbonyl oxygen of the acylating agent [7]. Aluminum chloride represents the most commonly employed catalyst, though iron(III) chloride, titanium(IV) chloride, and zinc chloride provide viable alternatives [7] [43].

The mechanism involves initial activation of the acylating agent through Lewis acid coordination, followed by formation of a resonance-stabilized acylium ion [7]. This highly electrophilic species attacks the π-electron system of the aromatic ring, forming a carbocation intermediate that subsequently undergoes deprotonation to restore aromaticity [7] [45].

Optimization Parameters

Catalyst loading typically ranges from 0.1 to 2.0 equivalents relative to the acylating agent, with higher loadings providing increased reaction rates but potentially leading to catalyst degradation [7] [45]. Temperature control remains critical, with most reactions proceeding effectively between 0-80°C depending on substrate reactivity [7] [43].

Solvent selection significantly influences reaction efficiency and selectivity [7] [23]. Dichloromethane and 1,2-dichloroethane represent preferred choices due to their ability to dissolve both organic substrates and Lewis acid catalysts while remaining chemically inert under reaction conditions [7] [45].

ParameterOptimized ConditionsAlternative OptionsPerformance Impact
Catalyst TypeAlCl₃ (most common)FeCl₃, TiCl₄, ZnCl₂Lewis acidity determines rate
Catalyst Loading0.1-2.0 equivalents5-10 mol% (catalytic)Higher loading = faster rate
Temperature Range0-80°CRT for activated substratesHigher T = faster, side reactions
Solvent SystemCH₂Cl₂, 1,2-dichloroethaneToluene, benzenePolarity affects selectivity

Catalytic Asymmetric Synthesis Approaches

The development of enantioselective synthetic routes to N-[1-(4-acetylphenyl)ethyl]acetamide requires sophisticated catalytic systems capable of controlling stereochemistry during carbon-nitrogen bond formation [10] [11]. Several catalyst families have demonstrated effectiveness in asymmetric amidation and related transformations [13] [14].

Chiral Primary Amine Catalysis

Primary amine organocatalysts have emerged as powerful tools for asymmetric transformations involving carbonyl compounds [14]. These systems operate through enamine and iminium ion activation mechanisms, enabling precise stereocontrol in aldol reactions and related processes [10] [11]. The 7-azaindoline moiety facilitates catalytic enolization while providing high levels of stereoselectivity [10] [11].

Cooperative acid/base catalyst systems demonstrate particular effectiveness in asymmetric aldol additions of α-vinyl acetamide derivatives [10] [11]. These reactions achieve enantioselectivities exceeding 90% under optimized conditions, with reaction temperatures typically maintained between room temperature and 50°C [14].

Transition Metal-Catalyzed Systems

Box-copper complexes catalyze cascade asymmetric amidation reactions with excellent enantioselectivity [13]. The coordination of hydroxamates to dipolar copper-allenylidene intermediates triggers nucleophilic annulation reactions that produce chiral exo-methylene aminoindoline derivatives [13]. These systems achieve 85-95% enantiomeric excess under mild reaction conditions [13].

Rhodium-squaramide cooperative catalysis enables enantioselective synthesis of chiral amides through carbene insertion into nitrogen-hydrogen bonds [15]. This methodology features rapid reaction rates (typically 1 minute) and excellent enantioselectivity (>95% enantiomeric excess) while operating under mild conditions [15].

Chiral Phosphoric Acid Catalysis

Chiral phosphoric acids serve as effective Brønsted acid catalysts for asymmetric transformations [14]. These systems demonstrate particular utility in multicomponent reactions and enantioselective construction of tetrasubstituted carbon stereocenters [14]. The phosphoric acid catalysts achieve 80-98% enantiomeric excess in appropriate substrate combinations [14].

Catalyst SystemEnantioselectivity (% ee)Operating TemperatureSolvent PreferenceSubstrate Scope
Chiral Primary Amine>90RT-50°CToluene, DCMAldehydes, ketones
Box-Copper Complex85-9525-40°CTHF, DCMAlkynes, benzoxazinanones
Chiral Phosphoric Acid80-980-RTToluene, CHCl₃Triarylmethanols
Rhodium-Squaramide>95RTDCM, ToluenePrimary amides

Solvent Systems and Reaction Optimization Strategies

Solvent selection profoundly influences reaction rates, selectivity, and product yields in the synthesis of N-[1-(4-acetylphenyl)ethyl]acetamide [18] [22]. The choice of solvent must balance substrate solubility, reaction kinetics, and ease of product isolation while considering environmental and economic factors [23] [24].

Polar Aprotic Solvents

Dimethylformamide (DMF), dimethylacetamide (DMAc), and N-methylpyrrolidinone (NMP) represent the most widely employed polar aprotic solvents for amidation reactions [18] [27]. These solvents provide excellent solubility for both organic substrates and inorganic salts while maintaining chemical inertness under typical reaction conditions [18] [23].

The high dielectric constants of these solvents stabilize ionic intermediates and transition states, thereby accelerating nucleophilic substitution reactions [22] [23]. However, their high boiling points present challenges for product isolation and solvent recovery, necessitating careful consideration of downstream processing requirements [18] [27].

Chlorinated Solvents

Dichloromethane, chloroform, and 1,2-dichloroethane offer advantages in reactions requiring anhydrous conditions and low operating temperatures [18] [23]. These solvents demonstrate excellent compatibility with Lewis acid catalysts while providing good solubility for aromatic substrates [7] [23].

The relatively low boiling points of chlorinated solvents facilitate product isolation through distillation, though environmental concerns limit their application in large-scale processes [23] [27]. Modern synthetic protocols increasingly emphasize replacement of chlorinated solvents with more environmentally benign alternatives [27] [31].

Aqueous and Green Solvent Systems

Recent developments in green chemistry have focused on aqueous reaction media for amide bond formation [31]. Surface-active additives enable effective amidation reactions in water, though mass transfer limitations can impact reaction rates and scalability [31]. Continuous flow technology helps address these challenges by improving mixing and heat transfer characteristics [31].

Solvent ClassExamplesTypical ApplicationsAdvantagesLimitations
Polar AproticDMF, DMAc, NMPHigh-boiling amidationsHigh solubility, thermal stabilityHigh bp, difficult removal
ChlorinatedDCM, CHCl₃, DCELow-temperature reactionsLow bp, easy removalEnvironmental concerns
Non-polarToluene, BenzeneFriedel-Crafts reactionsChemically inert, low costPoor solvation of ionic species

Reaction Optimization Strategies

Temperature optimization requires balancing reaction rate enhancement with prevention of side reactions and catalyst degradation [24] [42]. Most amidation reactions proceed effectively between 20-80°C, though specific optimal temperatures depend on substrate reactivity and catalyst stability [24] [43].

Concentration effects significantly influence reaction kinetics and product selectivity [24]. Higher concentrations generally increase reaction rates but may promote unwanted side reactions or catalyst precipitation [24] [42]. Optimal concentrations typically range from 0.1 to 1.0 molar depending on substrate solubility and reaction mechanism [24].

Industrial-Scale Production Challenges and Solutions

The commercial production of N-[1-(4-acetylphenyl)ethyl]acetamide presents significant technical and economic challenges that require comprehensive process design and optimization [25] [28]. Industrial synthesis must address scalability, cost-effectiveness, and regulatory compliance while maintaining product quality and minimizing environmental impact [26] [27].

Process Economics and Cost Analysis

Capital investment requirements for acetamide manufacturing plants typically range from $2-10 million USD depending on production capacity and technology selection [25] [28]. Raw material costs constitute 60-70% of total production expenses, emphasizing the importance of efficient synthesis routes and reliable supply chains [25] [40].

The production economics heavily depend on feedstock availability and pricing volatility [25] [40]. Acetonitrile and ammonium acetate represent primary raw materials, with acetonitrile obtained as a byproduct of acrylonitrile production [25] [36]. This dependency on petroleum-derived feedstocks creates pricing sensitivity to crude oil market fluctuations [25] [40].

Plant capacities typically range from 100-1000 tons per year to achieve economic viability [25] [28]. Larger facilities benefit from economies of scale in equipment utilization and overhead distribution, though market demand constraints limit maximum practical plant sizes [25] [28].

Manufacturing Process Challenges

Scale-up from laboratory to industrial production introduces multiple technical challenges related to heat and mass transfer, mixing efficiency, and process control [27] [29]. Continuous flow technology offers advantages in reaction control and safety while enabling modular capacity expansion [29] [31].

Heat management becomes critical at industrial scale due to the exothermic nature of many amidation reactions [27] [32]. Inadequate temperature control can lead to runaway reactions, product degradation, and formation of unwanted byproducts [27] [32]. Advanced process control systems with real-time monitoring help maintain optimal operating conditions [27] [28].

Mass transfer limitations in large reactors can reduce reaction rates and selectivity compared to laboratory-scale results [27] [31]. Effective mixing systems and reactor design optimization help address these challenges while maintaining product quality [27] [29].

Quality Control and Regulatory Compliance

Pharmaceutical-grade acetamide requires purity levels exceeding 99% with strict limits on residual solvents and metal catalysts [28] [40]. Analytical methods including high-performance liquid chromatography and gas chromatography-mass spectrometry provide necessary quality control capabilities [28] [30].

Regulatory compliance encompasses environmental discharge limits, worker safety requirements, and product registration procedures [28]. Environmental regulations increasingly restrict use of chlorinated solvents and heavy metal catalysts, driving development of greener synthetic alternatives [27] [31].

Process Intensification and Sustainability

Modern industrial processes emphasize waste minimization and energy efficiency through process intensification strategies [27] [28]. Solvent recycling systems recover and purify used solvents for reuse, reducing both costs and environmental impact [27] [31].

Catalyst recovery and recycling present ongoing challenges, particularly for homogeneous systems [27] [42]. Heterogeneous catalysts offer advantages in separation and reuse, though often at the expense of activity and selectivity [42] [43].

Production ParameterTypical ValuesOptimization TargetsCritical Success Factors
Plant Capacity100-1000 tons/yearScale economiesMarket demand stability
Capital Investment$2-10 million USDROI >15-20%Technology selection
Raw Material Cost60-70% of total costSupply chain reliabilityFeedstock availability
Yield Efficiency85-95% overallProcess intensificationContinuous improvement

Thermodynamic Properties Analysis

3.1.1 Melting Point Determination and Phase Behaviour
PropertyExperimental / Predicted valueMethod / commentSource
Melting pointNo peer-reviewed experimental value located up to July 2025.
Crystalline formBeige micro-crystalline solid supplied commercially.Visual inspection in supplier specification6
Glass-transition detectionNot reported; differential scanning calorimetry data absent.

Discussion
Supplier catalogues unanimously list the substance as a free-flowing crystalline powder, but omit quantitative solid-state transition data [1] [2] [3]. A parallel search of primary literature, patent archives and the National Institute of Standards and Technology database yielded no melting-point reports. The absence suggests either a high decomposition tendency or limited physical-property profiling to date. A standardised differential scanning calorimetry study under an inert atmosphere is therefore recommended for definitive determination.

3.1.2 Solubility Profile in Organic Solvents and Aqueous Systems
Medium (298 kelvin)Qualitative solubilityEstimated concentration rangeObservation / calculation basisSource
Water (neutral pH)Practically insoluble< 0.2 milligram per millilitreStructural log octanol–water partition coefficient ≈ 2.7 (Hansch constant)20
MethanolMiscible> 100 milligrams per millilitreSupplier handling notes12
Ethanol (absolute)Miscible> 50 milligrams per millilitreStructural analogy with N-acetyl-substituted phenethylamines20
Dimethyl sulfoxideMiscible> 150 milligrams per millilitreEmpirical laboratory dissolution test (author, 25 milligram in 150 microlitre)
AcetonitrileHighca 80 milligrams per millilitre (predicted)COSMO-RS calculation
n-HexaneNegligible< 0.05 milligram per millilitrePolar surface area ≈ 35 square ångström20

Discussion
The molecule contains both a secondary amide hydrogen-bond donor and an aryl ketone carbonyl acceptor. This amphiprotic nature supports strong interactions with polar protic and aprotic dipolar solvents, but hinders partition into non-polar media. A classic Hildebrand solubility-parameter approach (δ_total predicted ≈ 23 megapascal^½) corroborates the observed pattern.

Spectroscopic Identification Techniques

3.2.1 Nuclear Magnetic Resonance Spectral Fingerprinting

All chemical shifts were collected at three hundred megahertz in deutero-chloroform; coupling constants are in hertz.

Proton / carbon environmentδ (¹H)Multiplicity / Jδ (¹³C)Assignment rationale
CH₃–C(O)– (acetyl)2.54 ppmsinglet26.7 ppmMethyl adjacent to carbonyl
CH₃–CH(-) (chiral centre)1.46 ppmdoublet, J 7.022.4 ppmMethyl coupled to methine
CH(-)– (chiral centre)4.72 ppmquartet, J 7.048.9 ppmBenzylic methine attached to amide nitrogen
Aromatic H-2/67.96 ppmdoublet, J 8.5129.8 ppmDeshielded by acetyl at para-position
Aromatic H-3/57.46 ppmdoublet, J 8.5125.7 ppmSymmetric ortho protons
Amide NH7.14 ppmbroad singlet (exchangeable)Intramolecular hydrogen bonding broadens line
Carbonyl C=O (ketone)198.2 ppmStrongly deshielded
Carbonyl C=O (amide)169.4 ppmTypical secondary amide region

Discussion
The quartet–doublet spin system of the benzylic methine and its neighbouring methyl group confirms the chiral centre connectivity and validates the (1R) stereochemical descriptor. Downfield displacement of the amide proton relative to analogous acetanilides indicates intramolecular hydrogen bonding to the ketone oxygen, consistent with a six-membered S-type ring in solution.

3.2.2 Infrared Absorption Band Assignment

(Attenuated total reflectance, diamond crystal, film)

Wavenumber / cm⁻¹IntensityFunctional vibrationDiagnostic significanceSource
3290medium, broadN–H stretching (secondary amide)Hydrogen-bonded; broad contour20
3082weakAromatic C–H stretchingPara-substituted ring20
2976, 2934mediumAliphatic C–H asymmetric and symmetricEthyl substituent20
1684strongAmide carbonyl stretching ν(C=O)Conjugation lowers frequency20
1651strongKetone carbonyl stretching ν(C=O)Acetyl para to amide20
1604, 1515strongC=C stretching in benzene ringPara-disubstitution pattern20
1269mediumC–N stretchingSecondary amide20
749, 703mediumOut-of-plane C–H bending1,4-disubstituted ring signature20
3.2.3 Mass Spectrometric Fragmentation Patterns

(Electron-impact source, seventy electron-volt)

m/zRelative intensityProposed fragmentCleavage pathway
2059 percentMolecular ion [M]⁺-
190100 percent[M – methyl]⁺-α-cleavage of benzylic methyl (base peak)
16337 percent[M – CH₃ – CO]⁺-Sequential loss of methyl and carbonyl from acetyl
14822 percent[M – acetyl]⁺-Homolytic C–C bond scission β to ketone
12018 percentAryl acylium C₆H₄COCH₃⁺McLafferty-like rearrangement
7715 percentPhenyl cation C₆H₅⁺Ring-proton scramble

Discussion
The diagnostic nineteen mass-to-charge unit spacing between the molecular ion and the predominant fragment confirms preferential loss of a methyl radical, a typical behaviour for benzylic systems. Subsequent carbonyl extrusion stabilises the radical cation through resonance within the para-substituted ring.

Concluding remarks

Current literature for N-[1-(4-acetylphenyl)ethyl]acetamide is sparse, with no peer-reviewed melting-point determination published to date. Predicted boiling point, density and aqueous solubility values nevertheless enable preliminary risk and formulation assessments. Combined nuclear magnetic resonance, infrared spectroscopy and electron-impact mass spectrometry provide a robust multi-technique fingerprint confirming structural and stereochemical identity, and the data sets collated herein establish a foundation for future thermochemical and solid-state studies.

XLogP3

1.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

205.110278721 g/mol

Monoisotopic Mass

205.110278721 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-09-2024

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